molecular formula C24H30N2O4S B6426066 1-[4-(3-methoxypyrrolidin-1-yl)benzoyl]-4-phenylmethanesulfonylpiperidine CAS No. 2034308-90-0

1-[4-(3-methoxypyrrolidin-1-yl)benzoyl]-4-phenylmethanesulfonylpiperidine

Cat. No.: B6426066
CAS No.: 2034308-90-0
M. Wt: 442.6 g/mol
InChI Key: SANDEGHDXVHPNK-UHFFFAOYSA-N
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Description

1-[4-(3-Methoxypyrrolidin-1-yl)benzoyl]-4-phenylmethanesulfonylpiperidine is a complex organic compound that features a piperidine ring substituted with a benzoyl group and a phenylmethanesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(3-methoxypyrrolidin-1-yl)benzoyl]-4-phenylmethanesulfonylpiperidine typically involves multiple steps:

    Formation of the Benzoyl Intermediate: The initial step involves the reaction of 4-(3-methoxypyrrolidin-1-yl)benzoic acid with a suitable activating agent such as thionyl chloride to form the corresponding acyl chloride.

    Coupling with Piperidine: The acyl chloride is then reacted with 4-phenylmethanesulfonylpiperidine in the presence of a base like triethylamine to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[4-(3-Methoxypyrrolidin-1-yl)benzoyl]-4-phenylmethanesulfonylpiperidine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

    Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: :

Properties

IUPAC Name

(4-benzylsulfonylpiperidin-1-yl)-[4-(3-methoxypyrrolidin-1-yl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O4S/c1-30-22-11-14-26(17-22)21-9-7-20(8-10-21)24(27)25-15-12-23(13-16-25)31(28,29)18-19-5-3-2-4-6-19/h2-10,22-23H,11-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SANDEGHDXVHPNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(C1)C2=CC=C(C=C2)C(=O)N3CCC(CC3)S(=O)(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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